2,2'-Anhydro-5-methyluridine
2,2'-Anhydro-5-methyluridine
Uridine Phosphorylase Inhibitor TK-112690 is a 2,2'-anhydropyrimidine derivative and human uridine phosphorylase (UPase) inhibitor that can be used to suppress mucositis induced by certain chemotherapeutics. Upon administration of UPase inhibitor TK-112690 prior to the administration of certain chemotherapeutic agents, such as methotrexate (MTX), this agent targets, binds to and blocks the activity of UPase, thereby preventing the metabolic breakdown of uridine into uracil. This increases the uridine levels in plasma and may prevent mucositis. By rescuing normal tissue, TK-112690 may enhance the therapeutic index of the chemotherapeutic agent. UPase plays a key role in in pyrimidine metabolism, and catabolizes uridine into uracil and ribose-1-phosphate.
Brand Name:
Vulcanchem
CAS No.:
22423-26-3
VCID:
VC21545276
InChI:
InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m1/s1
SMILES:
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Molecular Formula:
C10H12N2O5
Molecular Weight:
240.21 g/mol
2,2'-Anhydro-5-methyluridine
CAS No.: 22423-26-3
Cat. No.: VC21545276
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.

Description | Uridine Phosphorylase Inhibitor TK-112690 is a 2,2'-anhydropyrimidine derivative and human uridine phosphorylase (UPase) inhibitor that can be used to suppress mucositis induced by certain chemotherapeutics. Upon administration of UPase inhibitor TK-112690 prior to the administration of certain chemotherapeutic agents, such as methotrexate (MTX), this agent targets, binds to and blocks the activity of UPase, thereby preventing the metabolic breakdown of uridine into uracil. This increases the uridine levels in plasma and may prevent mucositis. By rescuing normal tissue, TK-112690 may enhance the therapeutic index of the chemotherapeutic agent. UPase plays a key role in in pyrimidine metabolism, and catabolizes uridine into uracil and ribose-1-phosphate. |
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CAS No. | 22423-26-3 |
Molecular Formula | C10H12N2O5 |
Molecular Weight | 240.21 g/mol |
IUPAC Name | (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
Standard InChI | InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m1/s1 |
Standard InChI Key | WLLOAUCNUMYOQI-JAGXHNFQSA-N |
Isomeric SMILES | CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O |
SMILES | CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |
Canonical SMILES | CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |
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